Ethyl 2,5-dioxopentanoate

Description

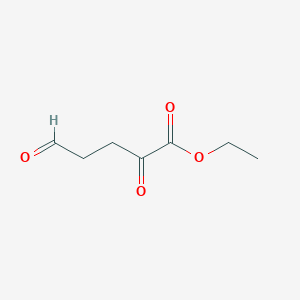

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dioxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(10)6(9)4-3-5-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWGLUVBKUYPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627079 | |

| Record name | Ethyl 2,5-dioxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251942-38-8 | |

| Record name | Ethyl 2,5-dioxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2,5 Dioxopentanoate and Its Analogues

De Novo Synthesis Approaches

De novo strategies are centered on the methodical construction of the target molecule's carbon backbone and the concurrent or sequential introduction of the necessary keto and ester functionalities.

Esterification of 2,5-Dioxopentanoic Acid

A direct and classical approach to obtaining ethyl 2,5-dioxopentanoate (B1259413) is through the Fischer-Speier esterification of its parent carboxylic acid, 2,5-dioxopentanoic acid. This acid-catalyzed reaction utilizes an excess of ethanol (B145695), which acts as both the solvent and the nucleophile, to convert the carboxylic acid into its corresponding ethyl ester. The mechanism involves the initial protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, which enhances its electrophilicity. Subsequently, a molecule of ethanol performs a nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer and the subsequent elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product.

A critical aspect of this equilibrium-driven reaction is the implementation of strategies to shift the equilibrium towards the product side. This is typically achieved by removing the water formed during the reaction, either through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. byjus.comlibretexts.org

| Catalyst | Solvent | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | 80-90 |

| p-Toluenesulfonic acid (p-TsOH) | Ethanol/Toluene (B28343) | Reflux with Dean-Stark trap | 85-95 |

| Acidic Ion-Exchange Resin (e.g., Amberlyst-15) | Ethanol (excess) | Reflux with continuous water removal | >90 |

Multi-Component Reaction Design for Carbon Skeleton Construction

Multi-component reactions (MCRs) provide a highly efficient pathway for synthesizing complex molecular architectures like ethyl 2,5-dioxopentanoate in a single synthetic operation, thereby enhancing atom economy and reducing waste. A plausible MCR strategy for constructing the 1,4-dicarbonyl framework involves the Stetter reaction. google.com In a hypothetical Stetter reaction, an aldehyde could be coupled with an α,β-unsaturated ester, such as ethyl acrylate (B77674), catalyzed by an N-heterocyclic carbene (NHC). This would generate the γ-ketoester skeleton directly.

Another MCR approach could involve the reaction of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a suitable nucleophile. masterorganicchemistry.com While not a direct synthesis of the target molecule, these methods highlight the potential of MCRs to rapidly assemble the core 1,4-dicarbonyl structure, which could then be further functionalized.

Enantioselective and Diastereoselective Synthetic Pathways

The development of stereoselective routes to analogues of this compound is of considerable interest for applications in medicinal chemistry and natural product synthesis. Enantioselective pathways aim to produce a single enantiomer of a chiral analogue. This can be achieved using chiral catalysts, such as N-heterocyclic carbenes derived from chiral backbones in asymmetric Stetter reactions. organic-chemistry.org For instance, the reaction of an aldehyde with an acrylate can yield α-chiral γ-ketoesters with high enantiomeric excess.

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. This can be accomplished through substrate-controlled methods, where a pre-existing stereocenter in one of the starting materials directs the stereochemical outcome of the reaction. An example includes the conjugate addition of a chiral organometallic reagent to an α,β-unsaturated ester, followed by trapping the resulting chiral enolate with an electrophile.

Functional Group Interconversion Strategies

These strategies commence with a carbon skeleton that is already partially functionalized and modify it to install the required keto groups.

Derivatization from Related Dicarboxylic Acid Precursors

A versatile strategy for synthesizing the 1,4-dicarbonyl system involves the manipulation of dicarboxylic acid derivatives, particularly those based on a succinic acid framework. researchgate.netfraunhofer.de A prominent example is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a five- or six-membered cyclic β-keto ester. masterorganicchemistry.com For instance, a suitably substituted adipate (B1204190) diester (a six-carbon dicarboxylic acid ester) could undergo a Dieckmann condensation to yield a five-membered cyclic β-keto ester. Subsequent hydrolysis, decarboxylation, and esterification would lead to a γ-ketoester.

A more direct conceptual approach would start with diethyl 2-acetylsuccinate. The acetyl group already represents one of the keto functionalities. Transformation of the remaining ester group into the second keto group would complete the carbon skeleton of the target molecule.

Strategic Oxidation/Reduction Approaches to Introduce Keto Groups

The introduction of the two ketone functionalities can be effectively achieved through strategic oxidation of corresponding alcohol precursors or the oxidative cleavage of a cyclic alkene.

One of the most powerful methods for generating a 1,4-dicarbonyl system is the ozonolysis of a cyclopentene (B43876) derivative. quora.comoregonstate.edunumberanalytics.com The oxidative cleavage of the double bond within the five-membered ring directly generates a five-carbon chain with carbonyl groups at the C1 and C5 positions. For example, the ozonolysis of ethyl 1-cyclopentene-1-carboxylate, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), would cleave the ring to directly afford this compound.

Alternatively, the target compound can be synthesized via the oxidation of a diol precursor. The selective oxidation of ethyl 2,5-dihydroxypentanoate using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or reagents employed in Swern or Dess-Martin periodinane oxidations would yield this compound. The diol precursor itself can be prepared from the reduction of a suitable lactone, such as (S)-5-oxotetrahydrofuran-2-carboxylic acid tert-butyl ester.

| Precursor | Reagent(s) | Strategy | Product |

|---|---|---|---|

| Ethyl 1-cyclopentene-1-carboxylate | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn/H₂O or (CH₃)₂S | Oxidative Cleavage (Ozonolysis) | This compound |

| Ethyl 2,5-dihydroxypentanoate | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Diol Oxidation | This compound |

| Ethyl 2,5-dihydroxypentanoate | (COCl)₂, DMSO, Et₃N (Swern Oxidation) | Diol Oxidation | This compound |

Optimization of Reaction Parameters

Catalyst Selection and Optimization

The selection of a catalyst is critical in the synthesis of Ethyl 2,4-dioxopentanoate and its subsequent conversion into more complex molecules. For the foundational Claisen condensation, strong bases are typically required.

Base Catalysts for Primary Synthesis: The standard laboratory synthesis of Ethyl 2,4-dioxopentanoate involves a base-catalyzed condensation. Sodium methoxide (B1231860) or sodium ethoxide in anhydrous ethanol are common choices. The catalyst loading is a key parameter to optimize; for instance, using sodium methoxide at a concentration of 20–30 mol% is reported to be effective. Similarly, metallic sodium in ethanol can be used to generate the necessary ethoxide catalyst in situ. unicamp.br

Catalyst Optimization for Analogue Synthesis: The synthesis of analogues, such as pharmaceutically active triazoles from Ethyl 2,4-dioxopentanoate, involves different catalytic systems. Organocatalysts have proven effective. In one study, various amine bases were screened for the [3+2]-cycloaddition reaction with azides. acs.org The results highlight the superior performance of certain catalysts under specific conditions. acs.org

Table 1: Catalyst Optimization for the Synthesis of 1,2,3-Triazole from Ethyl 2,4-dioxopentanoate and Phenyl Azide (B81097)

Reaction conditions: Ethyl 2,4-dioxopentanoate (0.3 mmol), phenyl azide (1.5 equiv.), catalyst (20 mol %), DMSO, room temperature, 3h.

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 80 |

| 2 | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 75 |

| 3 | TMG (1,1,3,3-Tetramethylguanidine) | 85 |

| 4 | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 70 |

| 5 | DIPEA (N,N-Diisopropylethylamine) | <10 |

This table is generated based on data from ACS Organic & Inorganic Au. acs.org

As shown, TMG provided the highest yield in this particular transformation, demonstrating the importance of catalyst screening. acs.org For other transformations, such as the synthesis of pyrazole (B372694) derivatives, acid catalysts like acetic acid are employed, often in catalytic amounts (e.g., 10 mol%). doi.org

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact reaction outcomes by influencing reactant solubility, catalyst activity, and the stability of intermediates and transition states.

For the primary synthesis of Ethyl 2,4-dioxopentanoate, anhydrous ethanol is a standard solvent, as it is the conjugate acid of the commonly used ethoxide base and effectively solubilizes the reactants. unicamp.br Subsequent purification often involves extraction into less polar solvents like dichloromethane (B109758) or benzene.

In the synthesis of analogues, solvent choice becomes even more critical for controlling selectivity. For example, in the formation of pyrazoles from 1,3-dicarbonyl compounds, the solvent can dictate the regioselectivity of the reaction. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly improve regioselectivity compared to standard ethanol. conicet.gov.ar

Table 2: Influence of Solvent on Regioselectivity in Pyrazole Formation

| Entry | Solvent | Product Ratio (Regioisomer 1 : Regioisomer 2) |

|---|---|---|

| 1 | Ethanol (EtOH) | 85:15 |

| 2 | 2,2,2-Trifluoroethanol (TFE) | 95:5 |

| 3 | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 97:3 |

This table is generated based on data from The Journal of Organic Chemistry. conicet.gov.ar

The enhanced selectivity in fluorinated alcohols is attributed to their strong hydrogen-bond-donating properties, which can stabilize intermediates and influence the reaction pathway. conicet.gov.ar Similarly, studies on other reactions show that switching between solvents like DMSO, THF, and toluene can dramatically alter product yields. acs.org

Table 3: Effect of Solvent on the Yield of a TMG-Catalyzed Cycloaddition

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMSO | 85 |

| 2 | THF | 60 |

| 3 | CH3CN | 55 |

| 4 | Toluene | 40 |

| 5 | DCM | 35 |

| 6 | MeOH | 70 |

This table is generated based on data from ACS Organic & Inorganic Au. acs.org

Temperature and Pressure Influence on Yield and Purity

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. For the Claisen condensation to produce Ethyl 2,4-dioxopentanoate, a moderately controlled temperature range of 40–45°C is optimal. Higher temperatures can promote side reactions and decomposition, reducing both yield and purity. In contrast, subsequent reactions to form heterocyclic analogues may require higher temperatures, such as refluxing at 80–100°C, to overcome activation energy barriers.

The effect of temperature on yield is a classic optimization parameter. In one study on the cyclization of CS2 and aziridines, the yield increased steadily with temperature up to an optimal point, after which higher temperatures did not improve the outcome. rsc.org

Table 4: Effect of Temperature on Product Yield

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | 25 | 74 |

| 2 | 40 | 81 |

| 3 | 60 | 87 |

| 4 | 80 | 87 |

This table is generated based on data from The Royal Society of Chemistry. rsc.org

Pressure is less commonly a critical variable for many lab-scale liquid-phase syntheses unless gaseous reactants are involved or the reaction volume changes significantly. However, in some industrial processes or specific reactions, pressure can play a role. For instance, increasing hydrogen pressure in a hydrogenolysis reaction from 1 bar to 5 bar was found to significantly increase the reaction rate, with conversions reaching completion in 6 hours instead of 24. csic.es In syntheses involving volatile reactants, pressure can be applied to maintain them in the liquid phase. google.com

Green Chemistry Considerations in Synthetic Design

Modern synthetic chemistry emphasizes the importance of environmentally conscious or "green" principles. These include maximizing the incorporation of all reactant materials into the final product (atom economy) and minimizing or eliminating the use of hazardous solvents. wjpps.com

Atom Economy Maximization

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as additions and rearrangements, are considered greener because they generate fewer waste byproducts. Condensation reactions, like the Claisen condensation used to synthesize Ethyl 2,4-dioxopentanoate, inherently have lower atom economy because a small molecule (in this case, ethanol) is eliminated.

Calculation for the Synthesis of Ethyl 2,4-dioxopentanoate:

Reaction: Diethyl oxalate (B1200264) + Acetone → Ethyl 2,4-dioxopentanoate + Ethanol

Reactants:

Diethyl oxalate (C₆H₁₀O₄): MW = 146.14 g/mol

Acetone (C₃H₆O): MW = 58.08 g/mol

Desired Product:

Ethyl 2,4-dioxopentanoate (C₇H₁₀O₄): MW = 158.15 g/mol

Calculation:

Atom Economy = [158.15 / (146.14 + 58.08)] x 100

Atom Economy = [158.15 / 204.22] x 100 ≈ 77.44%

This calculation shows that while the majority of the atoms from the reactants are incorporated into the desired product, 22.56% are lost as the ethanol byproduct. Designing synthetic routes that maximize atom economy is a key goal of green chemistry. wjpps.com

Solvent-Free or Environmentally Benign Solvent Utilization

Reducing solvent use is a cornerstone of green chemistry, as solvents often contribute the most to the environmental impact of a chemical process. This can be achieved through solvent-free reactions or by substituting hazardous solvents with more benign alternatives.

Solvent-Free Reactions: Some reactions can be performed without any solvent. For example, a Michael addition involving ethyl acetoacetate (B1235776) (an analogue of the target compound) has been successfully conducted under solvent-free conditions by vigorously stirring the neat reactants with a catalyst at 60°C. scielo.br Microwave irradiation is another technique that can facilitate solvent-free reactions, often leading to shorter reaction times and higher yields compared to conventional heating. kau.edu.sa

Environmentally Benign Solvents: When a solvent is necessary, replacing hazardous options like chlorinated hydrocarbons (e.g., dichloromethane) or aromatic hydrocarbons (e.g., benzene) is preferred. Water is the ideal green solvent, but its utility is limited by the solubility of many organic compounds. Other alternatives include:

Alcohols (Ethanol, Methanol): Often used in base-catalyzed reactions and are more environmentally friendly than many other organic solvents. ijpcbs.com

Ethyl Acetate: Considered a greener alternative and can be effective in certain catalytic systems. csic.es

Fluorinated Alcohols (TFE, HFIP): While more expensive, these can offer unique reactivity and selectivity, and can be used to replace more hazardous solvents. conicet.gov.arcsic.es

The development of synthetic routes that operate under solvent-free conditions or in green solvents is a continuous effort in the field to improve the sustainability of chemical manufacturing. kau.edu.sa

Catalytic and Stoichiometric Reagent Minimization

In the pursuit of more sustainable and efficient chemical manufacturing, significant research has been directed towards minimizing waste and energy consumption. A key strategy in this endeavor is the development of synthetic methodologies that reduce the reliance on stoichiometric reagents, favoring catalytic approaches instead. For the synthesis of this compound and its analogues, which are valuable γ-keto esters, several catalytic methods have emerged that prioritize atom economy, reduce catalyst loading, and avoid harsh or toxic reagents.

One prominent strategy involves the metal-catalyzed hydration of alkynes. For instance, the gold(III)-catalyzed hydration of 3-alkynoates provides a direct and atom-economical pathway to γ-keto esters. researchgate.net This method operates under mild conditions—aqueous ethanol at room temperature—and proceeds in high yields through a favored 5-endo-dig cyclization mechanism enabled by carbonyl group participation. researchgate.net This approach is a significant improvement over older methods that required toxic mercury(II) salts. researchgate.net Similarly, gold catalysts like KAuCl₄ have been effectively used for the cycloisomerization and subsequent hydrolysis of γ-alkynoic acids to yield related keto-acids. researchgate.net

Another innovative approach is the platinum-catalyzed C-H acylation, which introduces an α-keto ester functional group directly. This method is notable for being oxidant-free and additive-free, significantly reducing the number of reagents required. nsf.gov The reaction of substrates like 2-aryloxypyridines with ethyl chlorooxoacetate proceeds cleanly without the decarbonylative side reactions often encountered with other methods. nsf.gov

Organocatalysis also presents powerful tools for minimizing reagents. Chiral Brønsted acids, used in minute quantities (as low as 0.1 mol%), can effectively catalyze the formation of γ-keto esters with high yields and excellent enantioselectivity. researchgate.net These reactions often proceed via the generation of carbophilic gold carbenes from α-diazoesters, which then react with enamides. researchgate.net The low catalyst loading is a hallmark of this highly efficient approach.

In industrial-scale syntheses of related compounds like ethyl 2,4-dioxopentanoate, a direct analogue, efforts have been made to lower the amount of base catalyst. For example, the quantity of sodium methoxide used in the condensation reaction has been successfully reduced from a standard 20–30 mol% to a more economical 10–15 mol% to minimize waste.

The following tables summarize key findings in catalytic and reagent-minimized syntheses relevant to γ-keto esters.

Table 1: Catalytic Methods for γ-Keto Ester Synthesis

| Catalytic System | Substrate Type | Key Features | Yield | Ref |

|---|---|---|---|---|

| Au(III) | 3-Alkynoates | Atom-economical, mild conditions, aqueous ethanol | High | researchgate.net |

| KAuCl₄ (5 mol%) | γ-Alkynoic acids | Efficient cycloisomerization/hydrolysis | High | researchgate.net |

| Platinum | 2-Aryloxypyridines & Ethyl chlorooxoacetate | Oxidant-free, additive-free | 65-87% | nsf.gov |

| Chiral Brønsted Acid (0.1 mol%) | α-Diazoesters & Enamides | Low catalyst loading, high enantioselectivity | up to 99% | researchgate.net |

Table 2: Stoichiometric Reagent Minimization in the Synthesis of Dioxopentanoate Analogues

| Compound Class | Reagent Minimized | Initial Conc. | Minimized Conc. | Rationale | Ref |

|---|

These examples underscore a clear trend in modern organic synthesis towards greener, more cost-effective routes for producing this compound and its analogues. By focusing on catalytic systems and optimizing reagent concentrations, chemists can significantly reduce the environmental impact and economic cost of these valuable chemical building blocks.

Chemical Reactivity and Mechanistic Studies of Ethyl 2,5 Dioxopentanoate

Keto-Enol Tautomerism Dynamics and Equilibrium

The presence of α-hydrogens in ethyl 2,5-dioxopentanoate (B1259413) allows for the existence of keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert, and in the case of dicarbonyl compounds, the equilibrium between the keto and enol forms is a crucial aspect of their reactivity. vedantu.comdoubtnut.com The enol form is often stabilized by resonance. vedantu.com

Experimental Investigations of Tautomeric Forms

The relative populations of keto and enol tautomers for a representative β-dicarbonyl compound, acetylacetone, in various solvents are presented below. This data illustrates the solvent's role in the tautomeric equilibrium.

Table 1: Keto-Enol Tautomer Distribution of Acetylacetone in Various Solvents

| Solvent | % Keto Form | % Enol Form |

|---|---|---|

| Water | 84 | 16 |

| Acetonitrile | 34 | 66 |

| Chloroform | 33 | 67 |

| Cyclohexane | 5 | 95 |

Data adapted from studies on acetylacetone, a representative dicarbonyl compound.

Computational Modeling of Tautomeric Preferences

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. For dicarbonyl compounds, these calculations can elucidate the factors governing the keto-enol equilibrium, such as intramolecular hydrogen bonding and the electronic effects of substituents. libretexts.orgmasterorganicchemistry.com In the absence of specific computational models for ethyl 2,5-dioxopentanoate, general principles from related systems suggest that the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

Reactivity of the Ester Moiety

The ester group in this compound is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation. The presence of the γ-keto group can influence the rate and mechanism of these reactions.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of γ-keto esters can be accelerated by the presence of the neighboring carbonyl group. rsc.org Studies on the base-catalyzed hydrolysis of pseudo esters of γ-keto acids have provided insights into the reaction mechanism. acs.org The hydrolysis of γ-keto esters can proceed via intramolecular participation of the keto group, leading to the formation of a cyclic intermediate. This neighboring group participation can result in abnormally low activation energies for the hydrolysis process. rsc.org

The alkaline hydrolysis of various methyl ketoalkanoates has been studied, and the rates were found to decrease as the distance between the keto and ester functionalities increased. researchgate.net This suggests that the γ-keto group in this compound would have a more significant impact on the hydrolysis rate compared to a δ- or ε-keto group. researchgate.net

Table 2: Relative Rates of Alkaline Hydrolysis for Methyl Ketoalkanoates

| Compound | Relative Rate of Hydrolysis |

|---|---|

| Methyl β-benzoylpropionate | > |

| Methyl γ-benzoylbutyrate | > |

| Methyl δ-benzoylvalerate |

Data from a study on the alkaline hydrolysis of methyl benzoylalkanoates, demonstrating the effect of the keto group's position. researchgate.net

Transesterification Reactions

Transesterification is a process where an ester is converted into another ester by reaction with an alcohol. google.com While this reaction is extensively studied for β-keto esters, nih.govrsc.orgtandfonline.comresearchgate.net it is also applicable to γ-keto esters. google.com The reaction is typically equilibrium-driven and often requires a catalyst, which can be an acid, a base, or an enzyme. nih.gov Solid acid catalysts have been shown to be effective for the transesterification of keto esters. google.com

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by the alcohol, transfer of a proton, and elimination of the original alkoxy group.

Amidation Reactions

The conversion of esters to amides, or amidation, is a fundamental transformation in organic synthesis. While direct amidation of esters with amines is possible, it often requires harsh conditions. Catalytic methods have been developed to facilitate this reaction. For γ-halo-β-ketoesters, a direct amination method using anilines has been reported to produce γ-anilino-β-ketoesters in good yields. acs.org Although this specific methodology involves a halogenated precursor, it highlights the potential for nucleophilic substitution at the γ-position, which could be extended to the synthesis of amides from this compound derivatives.

The synthesis of γ-keto amides can also be achieved through other synthetic routes, such as the zinc carbenoid-mediated chain extension of β-dicarbonyl compounds. organic-chemistry.orgnih.gov

Reactivity of the Ketone Functionalities

The two ketone groups at the C2 and C5 positions are the primary sites of reactivity in many chemical transformations. Their electrophilicity allows for a range of nucleophilic attacks, while the adjacent α-hydrogens are susceptible to deprotonation, leading to enolate formation, which is central to condensation reactions.

The carbonyl carbons of the ketone groups in this compound are electrophilic and readily undergo nucleophilic addition reactions.

With Alcohols: In the presence of an acid catalyst, ketones react reversibly with alcohols to form acetals. The reaction proceeds through a hemiacetal intermediate. pressbooks.pub Initially, one equivalent of alcohol adds to the protonated carbonyl group to form the hemiacetal. A subsequent E1-like elimination of water, followed by the addition of a second equivalent of alcohol, yields a stable acetal. pressbooks.pub This reaction can be used to protect one or both ketone functionalities during multi-step syntheses.

With Amines: The reaction of 1,4-dicarbonyl compounds, such as this compound, with primary amines or ammonia (B1221849) is a cornerstone of pyrrole (B145914) synthesis, known as the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal. wikipedia.org This is followed by an intramolecular cyclization, where the amine attacks the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative yields the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org

With Hydrazines: The reaction of dicarbonyl compounds with hydrazine (B178648) and its derivatives is a classical method for synthesizing nitrogen-containing heterocycles. While 1,3-dicarbonyls react with hydrazine to form pyrazoles, the 1,4-diketone structure of this compound reacts with hydrazine to form a six-membered dihydropyridazine (B8628806) ring, which can subsequently be oxidized to a pyridazine (B1198779). lookchem.com For instance, the reaction of ethyl 2,4-dioxopentanoate, a related 1,3-dicarbonyl compound, with hydrazine hydrate (B1144303) or methylhydrazine is a known route to produce pyrazole (B372694) derivatives. asianpubs.orgkpi.uaconicet.gov.ar

Table 1: Nucleophilic Addition Reactions of the Ketone Functionalities

| Nucleophile | Intermediate | Final Product Type | Reaction Name/Type |

|---|---|---|---|

| Alcohol (R'-OH) | Hemiacetal | Acetal | Acetal Formation pressbooks.pub |

| Primary Amine (R'-NH₂) | Hemiaminal | Pyrrole | Paal-Knorr Synthesis wikipedia.orgorganic-chemistry.org |

| Hydrazine (H₂N-NH₂) | Hydrazone/Hemiaminal | Dihydropyridazine | Heterocyclic Synthesis |

Aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry that involve the reaction of an enolate ion with a carbonyl compound. wikipedia.org The reaction first forms a β-hydroxy carbonyl compound (an aldol addition product), which can then dehydrate to an α,β-unsaturated carbonyl compound (the aldol condensation product). wikipedia.orgmasterorganicchemistry.comlibretexts.org

This compound has two sets of α-hydrogens (at C3 and C4) that can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile.

Intramolecular Aldol Condensation: The enolate formed by deprotonation at the C4 position can attack the C2 carbonyl group, which would lead to the formation of a five-membered ring after dehydration. This type of cyclization is a common strategy in the synthesis of cyclic compounds.

Intermolecular Aldol Condensation: The enolate of this compound can react with another molecule of an aldehyde or ketone (a "crossed" aldol condensation) or another molecule of itself. wikipedia.org Crossed aldol reactions are most effective when one carbonyl partner is non-enolizable to prevent a mixture of products. wikipedia.org The base-catalyzed mechanism involves the formation of a resonance-stabilized enolate which then attacks the electrophilic carbonyl carbon of the second molecule. magritek.com

The Knoevenagel condensation is a modification of the aldol reaction where a carbonyl compound reacts with a molecule containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. mdpi.com Common active methylene (B1212753) compounds include malononitrile (B47326) and ethyl cyanoacetate. chemicalpapers.comsciensage.info The ketone functionalities in this compound can serve as the electrophilic carbonyl component in a Knoevenagel condensation.

The broader field of enolate chemistry is highly relevant to this compound. The protons on the carbons alpha to the ketone groups (C3 and C4) are acidic and can be removed by a base to form enolates. mnstate.eduethz.ch The stability and reactivity of the resulting enolate depend on which proton is removed. Generally, the kinetic enolate is formed faster by removing the less sterically hindered proton, while the thermodynamic enolate is more stable and is favored under equilibrium conditions. ucsb.edu These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in C-C bond-forming reactions. mnstate.edu

Aldol Condensation Reactions

Cyclization and Heterocycle Formation Pathways

The 1,4-dicarbonyl motif within this compound makes it an exceptionally useful substrate for the synthesis of five- and six-membered heterocyclic rings.

The most prominent application of 1,4-diketones in heterocycle synthesis is the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.org This reaction provides a direct and efficient method for constructing the pyrrole ring system.

The process involves the condensation of a 1,4-dicarbonyl compound, like this compound, with ammonia or a primary amine. alfa-chemistry.com The reaction is often catalyzed by a weak acid. organic-chemistry.org The mechanism begins with the formation of a hemiaminal at one carbonyl, followed by cyclization and dehydration to yield the substituted pyrrole. wikipedia.org This method is highly versatile, allowing for the synthesis of a wide variety of N-substituted and C-substituted pyrroles. alfa-chemistry.comsioc-journal.cnorganic-chemistry.org For example, a proline-catalyzed Paal-Knorr synthesis has been used with derivatives like ethyl 2,5-dioxo-3,5-diphenylpentanoate to create highly substituted pyrroles. rsc.org

Table 2: Paal-Knorr Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Weakly acidic or neutral organic-chemistry.org | N-Substituted Pyrrole Derivative alfa-chemistry.com |

| This compound | Ammonia (NH₃) | Weakly acidic or neutral organic-chemistry.org | N-Unsubstituted Pyrrole Derivative wikipedia.org |

Pyrazole Derivatization: Pyrazole synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. wikipedia.orgasianpubs.org For this compound, the relevant portion for this reaction would be the C2-keto group and the C1-ester group, which together form a β-keto ester system, or the two ketone groups separated by two methylene units (a 1,4-diketone). The reaction of a 1,4-diketone with hydrazine leads to a pyridazine derivative. However, related compounds like ethyl 2,4-dioxopentanoate readily undergo cyclization with hydrazines such as methylhydrazine to yield regioisomeric pyrazole products. asianpubs.orgconicet.gov.ar The reaction of this compound itself with hydrazine could potentially lead to more complex cyclization products or require specific conditions to favor a particular pathway.

Pyrimidine (B1678525) Derivatization: The synthesis of pyrimidines generally requires the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a reagent containing an N-C-N unit, such as an amidine or urea. researchgate.net For example, ethyl 2,4-dioxopentanoate has been reacted with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines. sorbonne-universite.fr Similarly, substituted pyrimidines can be formed from the reaction of enamino diketones with amidines. researchgate.net To form a pyrimidine from this compound, the β-keto ester portion of the molecule (C1-C3) could potentially react with an amidine. The reaction would involve nucleophilic attack and subsequent cyclization/dehydration to form the pyrimidine ring. Another strategy involves the reaction of a compound like ethyl 2-fluoro-3-oxopentanoate with ammonia and then formamide (B127407) to create a pyrimidin-4-ol. asianpubs.org

Other Heterocyclic Systems Derived from Diketo Esters

The versatile structure of β,δ-diketo esters like this compound allows for their use as precursors in the synthesis of a wide array of heterocyclic compounds beyond the more common pyrazoles and isoxazoles. The reactivity of the dicarbonyl moiety enables cyclization reactions with various nucleophiles to construct complex ring systems.

One significant application is the synthesis of pyrrole derivatives. For instance, multicomponent reactions involving methyl 2,4-dioxopentanoate (a closely related compound), aromatic aldehydes, and propane-1,2-diamine have been shown to yield 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net These reactions demonstrate the ability of the diketo ester framework to participate in cascade reactions, forming highly functionalized five-membered heterocycles. researchgate.net The general accessibility of pyrrole scaffolds through such multicomponent routes is valuable due to their prevalence in medicinal chemistry as antitumor, anti-inflammatory, and antimicrobial agents. researchgate.net

Furthermore, diketo esters are employed in the construction of six-membered heterocyclic systems. The condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net This pyrone derivative can be further transformed. For example, hydrolysis yields the corresponding carboxylic acid, and treatment with ammonia can produce 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide, demonstrating a pathway to both pyran and pyridine (B92270) systems. researchgate.net

The general reactivity of diketo esters as building blocks for heterocycles is well-established. ulb.ac.be They are key intermediates for producing pyridines, dihydropyridines, and cyclohexenones. ulb.ac.be The specific reactions often depend on the substitution pattern of the diketo ester and the nature of the reaction partner.

Table 1: Examples of Heterocyclic Systems from Diketo Esters

| Diketo Ester Precursor | Reagents | Resulting Heterocycle | Ref |

| Methyl 2,4-dioxopentanoate | Aromatic aldehyde, Propane-1,2-diamine | 4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one | researchgate.net |

| Ethyl 2,4-dioxopentanoate | Ethyl trifluoroacetate, Sodium ethoxide | Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate | researchgate.net |

| Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate | Ammonia | 4-Hydroxy-6-(trifluoromethyl)pyridine-2-carboxamide | researchgate.net |

Radical Reactions and Photochemistry Investigations

The photochemical behavior of α- and β-diketones is a well-studied area, with their excited states participating in various cycloaddition reactions. mdpi.comresearchgate.net this compound, possessing a 1,4-dicarbonyl system, exhibits related reactivity. Upon photo-irradiation, typically using a high-pressure mercury lamp, these compounds can undergo [2+2] cycloaddition reactions with alkenes. kyushu-u.ac.jp This process, a variation of the Paterno-Büchi reaction, leads to the formation of oxetane (B1205548) rings, but with diketones, subsequent rearrangements or ring-opening can occur to yield more complex structures. mdpi.comresearchgate.net

Research on methyl 2,4-dioxopentanoate has shown that its photocycloaddition with various olefins, such as myrcene (B1677589) or methallyl acetate, can be used to construct functionalized cyclohexenone and cyclopentane (B165970) derivatives. kyushu-u.ac.jpkyushu-u.ac.jp For example, the irradiation of methyl 2,4-dioxopentanoate with 1-acetoxy-2-methyl-2-propene afforded a [2+2] cycloadduct which exists as a δ-diketone after isolation. kyushu-u.ac.jp The regioselectivity of these additions is often high, driven by electronic factors of the reactants. kyushu-u.ac.jp

The reaction pathway is influenced by both the structure of the diketo ester and the alkene. mdpi.com Besides [2+2] cycloadditions, ene reactions can occur as a competing pathway. kyushu-u.ac.jp In some cases, the initial cycloadducts are versatile intermediates that can be converted to natural product frameworks, such as cycloneryl derivatives. kyushu-u.ac.jp

Table 2: Photochemical Reactions of 2,4-Dioxopentanoate Esters

| Diketo Ester | Reactant Olefin | Reaction Type | Major Product Type | Ref |

| Methyl 2,4-dioxopentanoate | Myrcene | [2+2] Cycloaddition | Functionalized cyclohexenone | kyushu-u.ac.jp |

| Methyl 2,4-dioxopentanoate | 1-Acetoxy-2-methyl-2-propene | [2+2] Cycloaddition & Ene Reaction | δ-Diketone cycloadduct | kyushu-u.ac.jp |

| Methyl 2,4-dioxopentanoate | 2,5-Dimethyl-2,4-hexadiene | Photoaddition | Dihydropyran derivative | oup.com |

Beyond photochemical initiation, the reactivity of diketo esters can be explored through transformations initiated by chemical free radical sources, such as azobisisobutyronitrile (AIBN). These reactions often involve the addition of radicals to one of the carbonyl groups or abstraction of a hydrogen atom from the methylene bridge.

While specific studies on this compound are limited in this context, the general principles can be inferred from related systems. For example, disulfide-catalyzed reactions under UV irradiation can initiate radical cycloadditions. beilstein-journals.org A thiyl radical, generated by homolysis of a disulfide, can add to an alkene, and the resulting radical can then interact with the diketo ester. beilstein-journals.org Such cascade reactions can lead to the formation of complex cyclic and polycyclic structures.

Another area of free radical chemistry involves the addition of perfluoroalkyl radicals to unsaturated systems. acs.org While typically applied to simple alkenes, the introduction of a radical species to a system containing a diketo ester could lead to addition or substitution reactions, functionalizing the diketo ester backbone. The presence of two carbonyl groups can influence the regioselectivity of radical attack. The controlled intermolecular dialkylation of alkenes with C(sp³)-H bonds has been achieved through synergistic photoredox and iron catalysis, representing a modern approach to radical-mediated bond formation that could be applicable to functionalizing molecules like this compound. nih.gov

UV-Induced Cycloaddition Reactions

Metal Coordination Chemistry

This compound and related β-diketo esters are highly effective ligands in coordination chemistry. The presence of two oxygen atoms in a 1,4- or 1,3-relationship allows them to act as bidentate chelating agents, forming stable complexes with a wide range of metal ions. libretexts.org The compound typically exists in a keto-enol tautomeric equilibrium, and it is the deprotonated enolate form that coordinates to the metal center, forming a six-membered chelate ring in the case of a β-diketonate system. This chelation effect significantly enhances the stability of the resulting metal complexes.

The coordination can occur through the two oxygen atoms of the dicarbonyl moiety. Studies on related ligands, such as ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, show chelation occurring through different functional groups, in that case, the amino and cyano nitrogens. mdpi.com For simple diketo esters like this compound, the primary coordination mode is through the oxygen atoms of the enolate form.

The electronic and steric properties of the substituents on the diketo ester backbone can fine-tune the properties of the resulting metal complex. For instance, the introduction of electron-withdrawing groups like trifluoromethyl can alter the reactivity and stability of the complexes formed.

Metal complexes derived from diketo ester ligands adopt various geometries depending on the coordination number of the metal ion and the stoichiometry of the complex. libretexts.org Common coordination numbers are 4 and 6, leading to tetrahedral, square planar, or octahedral structures. libretexts.orgresearchgate.net For example, Ni(II) complexes with related aroyl hydrazone ligands derived from diketo acids have been shown to adopt a square-planar geometry. researchgate.net

The structure of these complexes is often determined using techniques such as X-ray diffraction, as well as IR and NMR spectroscopy. mdpi.comresearchgate.net In the solid state, these complexes can be further organized into supramolecular structures through intermolecular interactions. cas.cn

The reactivity of the metal complexes is a key area of interest. The coordinated ligand can undergo reactions that might not be possible for the free ligand. Conversely, the metal center's reactivity (e.g., its catalytic activity) is modulated by the ligand environment. These complexes have found applications in catalysis and as precursors for novel materials. Investigations into the thermal stability of related metal-pyran complexes show multi-step decomposition pathways, ultimately leaving a metal residue. mdpi.com The reactivity of the complex, including its stability and potential for further chemical transformation, is intrinsically linked to its electronic and geometric structure. mostwiedzy.pl

Computational and Theoretical Investigations of Ethyl 2,5 Dioxopentanoate

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory and electrostatic potential maps reveal key insights into reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a critical concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. numberanalytics.comresearchgate.net A smaller gap suggests that less energy is required to excite an electron, indicating higher reactivity and lower stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Derivative of Ethyl 2,4-Dioxopentanoate

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.440 |

| LUMO | -0.918 |

| Energy Gap (ΔE) | 4.522 |

Data sourced from a study on 4-dimethylaminobenzoylhydrazone ethyl ester of 2,4-dioxopentanoic acid. researchgate.netbio-conferences.org

The distribution of electron density within a molecule is inherently uneven due to the varying electronegativity of the constituent atoms. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive behavior. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For ethyl 2,5-dioxopentanoate (B1259413), one would expect regions of high negative electrostatic potential around the oxygen atoms of the two ketone groups and the ester functionality due to their high electronegativity. These sites would be the primary centers for interaction with electrophiles. Conversely, the carbonyl carbons and the protons on the carbon backbone would exhibit a more positive potential, making them targets for nucleophiles. While specific MEP maps for ethyl 2,5-dioxopentanoate are not available in the cited literature, the general principles of charge distribution are well-established and are used to predict sites of interaction in molecular modeling. bohrium.comiitk.ac.in

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and interactions with the environment. nih.govarxiv.org

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org this compound, with its flexible alkyl chain, can adopt numerous conformations. Computational methods can be used to identify the most stable conformers by calculating their relative energies.

Studies on related molecules, such as pyrazole (B372694) derivatives formed from ethyl 2,4-dioxopentanoate, have shown the existence of multiple stable conformers. researchgate.net For one such derivative, two stable conformers, C1 and C2, were identified, with the C2 conformer being the most stable in the solid state due to reduced repulsion between electronegative oxygen atoms. researchgate.net This suggests that a thorough conformational analysis of this compound would likely reveal several low-energy structures, the relative populations of which would be determined by steric and electronic factors. Identifying these stable conformers is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are particularly well-suited to explore these solvent effects. The interactions between the solute and solvent molecules, such as hydrogen bonding, can stabilize certain conformers over others.

For instance, in the computational study of a pyrazole derivative of ethyl 2,4-dioxopentanoate, it was found that hydration of the molecule by water molecules in an aqueous solution could explain shifts in its spectroscopic properties and contribute to its solvation energy. researchgate.net It was suggested that in an aqueous medium, a conformer that was not present in the solid state could also exist. researchgate.net Similarly, for this compound, polar solvents would be expected to interact strongly with the carbonyl and ester groups, potentially stabilizing more extended conformations to maximize solvation. In contrast, non-polar solvents might favor more compact, folded conformations where intramolecular interactions are more significant.

Conformational Analysis and Stability

Reaction Mechanism Elucidation via Quantum Mechanical Methods

Quantum mechanical (QM) methods are indispensable for investigating the detailed pathways of chemical reactions. rsc.org They can be used to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a microscopic view of the reaction mechanism. rsc.orgmdpi.com

While no specific QM studies on the reaction mechanisms of this compound were found, research on similar molecules illustrates the potential of this approach. For example, the reaction of the related methyl 2,4-dioxopentanoate in a three-component reaction with an aromatic aldehyde and propane-1,2-diamine has been investigated. researchgate.net Such studies help to understand how the dicarbonyl functionality participates in bond-forming processes.

For this compound, QM methods could be employed to study a variety of reactions, such as its behavior in condensation reactions, its potential for cyclization, or its reactivity towards various nucleophiles and electrophiles. For example, a quantum mechanical study could elucidate the mechanism of its synthesis, such as the condensation between diethyl oxalate (B1200264) and acetone, followed by reaction with an appropriate agent. acs.org By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be determined, guiding synthetic efforts and providing a deeper understanding of the compound's chemical nature.

Transition State Characterization

The characterization of transition states is fundamental to understanding the reaction mechanisms involving this compound. As a β-dicarbonyl compound, its most studied reaction computationally is keto-enol tautomerism. Theoretical calculations, often employing Density Functional Theory (DFT), are used to locate the transition state structures for the interconversion between the diketo form and its various enol tautomers.

For the intramolecular proton transfer, the transition state is typically characterized by a cyclic structure where the transferring hydrogen is partially bonded to both the carbon and oxygen atoms. Studies on analogous β-diketones reveal that this process, without a catalyst, has a high energy barrier. semanticscholar.orgnih.gov The presence of catalysts, such as a single water molecule, can significantly lower the energy barrier by creating a more favorable six-membered ring transition state, facilitating a Grotthuss-type proton relay mechanism. semanticscholar.orgnih.gov

In reactions with other molecules, such as the condensation with hydrazines to form pyrazoline rings, transition state calculations can elucidate the stepwise mechanism. bio-conferences.org For instance, the reaction of the isomeric ethyl 2,4-dioxopentanoate with a substituted hydrazine (B178648) was found to proceed to a stable cyclic 5-hydroxy-2-pyrazoline form. bio-conferences.org Computational modeling of this reaction would characterize the transition states for the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons, followed by the transition state for the intramolecular cyclization and dehydration steps. The geometry of these transition states, including key bond lengths and angles, determines the reaction's feasibility and rate.

Reaction Coordinate Analysis and Energy Barriers

Reaction coordinate analysis maps the energetic pathway from reactants to products, passing through the transition state. The highest point on this path represents the activation energy barrier, a critical factor in reaction kinetics.

For this compound, the keto-enol tautomerization presents a classic example. The reaction coordinate can be defined by the change in bond lengths and angles as the proton migrates from the α-carbon to the carbonyl oxygen. Theoretical studies on similar systems show that the diketo form is generally more stable, but the energy difference is often small and solvent-dependent. nih.govresearchgate.net The activation energy barrier for the uncatalyzed tautomerization of small, linear β-diketones can be around 60 kcal/mol, whereas water-catalyzed pathways can lower this barrier to as little as 7-13 kcal/mol. nih.gov

The table below illustrates hypothetical energy barriers for the tautomerization of this compound based on values reported for analogous compounds. semanticscholar.orgnih.govnih.gov

| Reaction Pathway | Catalyst | Calculated Activation Energy (ΔG‡) (kcal/mol) | Enol Stability (ΔG) (kcal/mol) |

| Intramolecular Proton Transfer | None (gas phase) | ~50-60 | > 0 (Keto favored) |

| Water-Assisted (1 molecule) | Water | ~25-35 | Solvent Dependent |

| Water-Assisted (2 molecules) | Water | ~15-25 | Solvent Dependent |

Note: These values are illustrative and based on computational studies of similar β-dicarbonyl systems. Specific calculations for this compound are required for precise data.

Analysis of the reaction coordinate for other reactions, such as nucleophilic additions, would involve tracking the trajectory of the incoming nucleophile and subsequent bond formations and cleavages. researchgate.net The calculated energy barriers would determine the regioselectivity of the reaction, i.e., which of the two carbonyl groups is more susceptible to attack.

QSAR (Quantitative Structure-Activity Relationship) Modeling (for potential future biological activity)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This allows for the prediction of the activity of new or untested compounds, guiding synthetic efforts in drug discovery. While specific QSAR models for this compound are not widely published, models for analogous compounds can inform a potential approach.

Development of Predictive Models based on Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecule. researchgate.net For a potential QSAR study on this compound and its derivatives, a range of descriptors would be calculated.

A predictive model would then be developed using statistical methods or machine learning algorithms, such as multiple linear regression or support vector machines, to correlate these descriptors with a measured biological activity (e.g., IC50 values for enzyme inhibition). nih.govnih.gov A QSAR study on analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate (EPC), for instance, successfully used quantum chemical parameters to model inhibitory activity. nih.gov

The table below lists potential molecular descriptors that would be relevant for building a QSAR model for this compound derivatives.

| Descriptor Class | Specific Descriptor Example | Description | Potential Relevance |

| Topological | Kier & Hall Index (Order 3) | Describes molecular shape and branching. nih.gov | Relates to how the molecule fits into a binding pocket. |

| Electronic | Min/Max Partial Charge on N atom | Represents the distribution of electrons in the molecule. nih.gov | Important for electrostatic interactions and hydrogen bonding. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. nih.gov | Influences diffusion and transport properties. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. bio-conferences.org | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability. |

| Geometrical | YZ Shadow (YZS) | A 2D projection of the molecule's shape. nih.gov | A descriptor of molecular size and shape. |

Correlation with Proposed Biological Interactions

The developed QSAR model can provide insights into the structural features crucial for biological activity. For example, if a model showed a strong negative correlation between the minimum partial charge on the carbonyl oxygens and inhibitory activity, it would suggest that strong hydrogen bond accepting capabilities are vital for binding to a biological target, such as an enzyme's active site.

Similarly, a positive correlation with a descriptor related to molecular volume might indicate that larger substituents at a specific position could enhance van der Waals interactions within a hydrophobic pocket of the target protein. By analyzing the QSAR equation, researchers can hypothesize about the key binding interactions and design new derivatives of this compound with potentially improved biological activity.

Crystal Structure Prediction and Lattice Energy Calculations

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystalline arrangements (polymorphs) of a molecule from its chemical diagram alone. sandboxaq.comcam.ac.uk This is crucial in materials science and pharmaceuticals, as different polymorphs can have different physical properties.

The CSP process typically involves:

Generating Hypothetical Structures: Creating a vast number of plausible crystal packing arrangements in various common space groups. cam.ac.uk

Energy Minimization: Optimizing the geometry of these hypothetical structures and calculating their lattice energies using force fields or quantum mechanical methods. cam.ac.ukcore.ac.uk The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice and is a key indicator of crystal stability. lumenlearning.comlibretexts.orgyoutube.com

Ranking and Analysis: Ranking the predicted structures based on their calculated lattice energies to create a crystal energy landscape. cam.ac.uk The structures at or near the global minimum are the most likely to be observed experimentally.

For this compound, a flexible molecule, the conformational landscape would first be explored to find low-energy molecular shapes that can then be packed into a crystal lattice. cam.ac.uk

Hydrogen Bonding Networks

In the solid state, the arrangement of molecules is heavily influenced by intermolecular interactions, particularly hydrogen bonds. This compound has four hydrogen bond acceptor atoms (the four oxygens) but no conventional hydrogen bond donors. nih.gov However, the methylene (B1212753) protons adjacent to the carbonyl groups (α-hydrogens) are activated and can participate in weaker C-H···O hydrogen bonds.

In a crystal structure, these interactions would be critical in forming stable packing motifs. Based on studies of similar carbonyl-containing compounds, one can predict the formation of various supramolecular structures. bio-conferences.orgresearchgate.net For example, molecules could form dimers or chains via C-H···O interactions, where the activated methylene group of one molecule interacts with a carbonyl oxygen of a neighboring molecule. The crystal structure of a derivative of the isomeric ethyl 2,4-dioxopentanoate shows organic molecules linked by O–H···O and C–H···O hydrogen bonds, forming a stable three-dimensional network. bio-conferences.org

The table below summarizes the hydrogen bonding potential of this compound.

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Conventional H-Bond | None | O (Carbonyl), O (Ester) | Cannot form conventional hydrogen bonds with itself. |

| Weak H-Bond | C-H (α to C=O) | O (Carbonyl), O (Ester) | Formation of dimers, chains, or sheets, contributing significantly to lattice stability. bio-conferences.org |

The final crystal structure would be a balance between forming these favorable interactions and achieving dense packing, as determined by the lattice energy calculations in a full CSP study.

Intermolecular Interactions (e.g., C-H···π, π-π interactions)

Detailed computational and theoretical investigations focusing specifically on the intermolecular interactions of this compound, including C-H···π and π-π stacking interactions, are not available in the reviewed scientific literature. While research has been conducted on isomers and derivatives, such as Ethyl 2,4-dioxopentanoate, the specific analysis of the title compound's supramolecular chemistry through these non-covalent interactions has not been reported.

C-H···π interactions are a class of non-covalent bonds where a carbon-hydrogen bond acts as a hydrogen bond donor and a π-system (like an aromatic ring) acts as the acceptor. These interactions, though weak, are significant in determining the conformation and packing of molecules in crystals and biological systems. Similarly, π-π stacking interactions involve the attractive, non-covalent forces between aromatic rings.

For this compound, which lacks an aromatic ring in its core structure, π-π stacking interactions would not be a primary feature of its self-assembly unless it were to co-crystallize with an aromatic species. C-H···π interactions could potentially occur if the C-H bonds of the ethyl or pentanoate backbone were to interact with a π-system of another molecule.

Advanced Spectroscopic Characterization Methodologies for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. fu-berlin.de By analyzing the chemical shifts, signal multiplicities, and correlations, the precise structure can be determined.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the basic structure of Ethyl 2,5-dioxopentanoate (B1259413). The expected signals in the ¹H NMR spectrum correspond to the ethyl group protons (a quartet and a triplet), the methylene (B1212753) protons adjacent to the carbonyl groups, and the terminal methyl and aldehyde protons. hmdb.ca The chemical environment of each proton dictates its specific chemical shift.

Similarly, the ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the three carbonyl carbons (ester, ketone, and aldehyde), the ethoxy carbons, the methylene carbons, and the terminal methyl carbon. amazonaws.com The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing far downfield. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for Ethyl 2,5-dioxopentanoate

| Protons | Multiplicity | Expected Chemical Shift (δ) ppm |

| CH₃ (ester) | Triplet | ~1.2-1.4 |

| O-CH₂ (ester) | Quartet | ~4.1-4.3 |

| C(3)-H₂ | Triplet | ~2.8-3.0 |

| C(4)-H₂ | Triplet | ~2.6-2.8 |

| C(1)-H (aldehyde) | Singlet | ~9.7-9.8 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C=O (aldehyde) | ~199-202 |

| C=O (ketone) | ~205-208 |

| C=O (ester) | ~170-174 |

| O-CH₂ (ester) | ~60-62 |

| CH₃ (ester) | ~14 |

| C3 & C4 | ~35-45 |

Note: The data in the tables are representative and based on typical values for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule. mnstate.educore.ac.uk

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (²J and ³J). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the ethyl group's CH₂ and CH₃ protons, and crucially, between the adjacent C(3)-H₂ and C(4)-H₂ methylene groups, confirming the pentane (B18724) backbone. princeton.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. princeton.edu It allows for the unambiguous assignment of each carbon atom that bears protons by correlating the ¹H and ¹³C signals identified in the 1D spectra.

This compound has the potential to exist in equilibrium with its enol tautomers. This keto-enol tautomerism is a dynamic process. thermofisher.com Dynamic NMR (DNMR) spectroscopy is the ideal tool for studying the kinetics of such intramolecular exchange processes. fu-berlin.denih.gov

By acquiring NMR spectra at different temperatures, the rate of tautomeric exchange can be determined. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the keto and enol forms might be observed. fu-berlin.de As the temperature increases, these signals will broaden, coalesce, and eventually sharpen into a single averaged signal at the fast exchange limit. Lineshape analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) and rate constants for the tautomeric interconversion. beilstein-journals.org

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mvpsvktcollege.ac.inlmu.edu

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching absorptions. spectroscopyonline.com Since the molecule contains three different carbonyl environments (aldehyde, ketone, and ester), distinct absorption bands are expected.

Ester C=O : Typically absorbs in the range of 1735-1750 cm⁻¹. libretexts.org

Ketone C=O : Saturated aliphatic ketones show a strong absorption around 1715 cm⁻¹. spectroscopyonline.comlibretexts.org

Aldehyde C=O : Saturated aldehydes absorb at approximately 1720-1740 cm⁻¹. umsl.edu

The IR spectrum would likely show a broad, strong absorption band in the 1700-1750 cm⁻¹ region, potentially with shoulders, representing the overlapping signals from the three carbonyl groups. researchgate.net The aldehyde is also characterized by C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1720-1740 |

| Ketone | C=O Stretch | ~1715 |

| Ester | C=O Stretch | ~1735-1750 |

| Ester | C-O Stretch | ~1000-1300 |

| Alkane | C-H Stretch | ~2850-3000 |

Note: The data in the table are representative. The exact position of the peaks can be influenced by the molecular environment.

While the primary keto-form of this compound does not have a hydrogen bond donor, its enol tautomer does, containing a hydroxyl (-OH) group. nih.gov If a significant population of the enol form exists, IR spectroscopy can detect it. The O-H stretching vibration of an enol, particularly if involved in intramolecular hydrogen bonding with the other carbonyl group, would appear as a broad band in the 3200-3600 cm⁻¹ region. lmu.edu The presence and characteristics of this band can provide evidence for the existence of the enol tautomer and the nature of its hydrogen bonding. bio-conferences.orgresearchgate.net

Analysis of Carbonyl Stretching Frequencies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and studying its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₀O₄), the nominal molecular weight is 158 g/mol . Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺), which can then undergo fragmentation into smaller, charged species.

The fragmentation of this compound is dictated by its functional groups: an ethyl ester and two ketone carbonyl groups. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. Ketones typically undergo α-cleavage adjacent to the carbonyl group.

A plausible fragmentation pattern for this compound would involve several key bond cleavages. The initial molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 158. Subsequent fragmentation could produce a variety of ions, providing structural information.

Table 1. Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 158 | Molecular Ion | [C₇H₁₀O₄]⁺ |

| 130 | Loss of ethylene (B1197577) (-C₂H₄) | [C₅H₆O₄]⁺ |

| 113 | Loss of ethoxy radical (•OC₂H₅) | [C₅H₅O₃]⁺ |

| 85 | Cleavage at C2-C3 bond | [C₄H₅O₂]⁺ |

| 71 | Cleavage at C3-C4 bond | [C₄H₇O]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The theoretical exact mass of this compound can be calculated from the masses of its constituent isotopes. For C₇H₁₀O₄, this value is distinct from other compounds that might have the same nominal mass.

HRMS is crucial for confirming the identity of a synthesized compound or an unknown analyte in a complex mixture. rsc.org The technique can differentiate between molecules with very similar molecular weights, providing a high degree of confidence in the assigned chemical formula. rsc.org

Table 2. Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₄ |

| Theoretical Exact Mass | 158.05791 Da |

Data computed from the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of a specific ion. nih.gov In an MS/MS experiment, a particular precursor ion (for example, the molecular ion of this compound at m/z 158) is selected, isolated, and then subjected to fragmentation. The resulting product ions are then analyzed.

This method allows for the establishment of clear relationships between precursor and product ions, which is invaluable for detailed structural elucidation. For this compound, an MS/MS experiment could confirm the fragmentation pathways proposed in Table 1. For instance, selecting the m/z 113 ion and fragmenting it further would help to verify its structure and origin within the parent molecule. This technique is particularly useful in metabolomics for identifying specific metabolites in complex biological samples. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction analysis, if a suitable single crystal can be grown, provides the most detailed structural information. recx.nofzu.cz This technique would allow for the unambiguous determination of the molecular structure of this compound, including the precise spatial arrangement of the ketone and ester functional groups. While experimental data for the parent compound is not available, studies on derivatives and related structures demonstrate the power of this technique to confirm molecular configuration and conformation. oup.combio-conferences.orgresearchgate.net

The analysis involves directing an X-ray beam onto a single crystal and measuring the diffraction pattern produced. fzu.cz This pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 3. Crystallographic Parameters Obtainable from Single Crystal XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles formed by three connected atoms. |

A search of the available scientific literature did not yield a published single-crystal structure for this compound.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. nist.gov Instead of a single diffraction pattern, it produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. icdd.com

PXRD is instrumental in identifying the crystalline form of a bulk sample, detecting the presence of different polymorphs (different crystal structures of the same compound), and assessing sample purity. nist.govgovinfo.govgovinfo.gov For this compound, PXRD would be used to characterize the solid form of the material, ensuring consistency between batches.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. mhlw.go.jp The chromophores in this compound are its two carbonyl (C=O) groups.

These groups can undergo n→π* (an electron from a non-bonding n orbital is promoted to an anti-bonding π* orbital) and π→π* transitions.

The n→π * transitions of isolated ketones are symmetry-forbidden and thus weak, typically appearing in the 270-300 nm range with low molar absorptivity (ε).

The π→π * transitions are much stronger (high ε) but occur at shorter wavelengths, usually below 200 nm for isolated carbonyls. msu.edu

Since the two carbonyl groups in this compound are not conjugated, their electronic transitions are expected to be similar to those of simple monofunctional ketones and esters. The presence of two such groups may lead to a slightly more intense absorption compared to a single chromophore. The solvent used can also influence the position of the absorption maximum; polar solvents can cause a blue shift (to shorter wavelengths) for n→π* transitions. uobabylon.edu.iq

Table 4. Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Characteristics |

|---|---|---|

| n→π* | 270 - 300 | Weak absorption (low ε) |

This table represents expected absorption regions based on the nature of the chromophores present in the molecule.

Table 5. List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2,4-dioxopentanoate |

Chromophore Analysis and Electronic Absorption Characteristics